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Trisodium cytidine 5'-diphosphate - 34393-59-4

Trisodium cytidine 5'-diphosphate

Catalog Number: EVT-359109
CAS Number: 34393-59-4
Molecular Formula: C9H15N3NaO11P2
Molecular Weight: 426.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP is a pyrimidine ribonucleoside 5'-diphosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine ribonucleoside 5'-diphosphate and a cytidine 5'-phosphate. It is a conjugate acid of a CDP(3-).
Cytidine-5'-diphosphate is a natural product found in Homo sapiens with data available.
CDP is a metabolite found in or produced by Saccharomyces cerevisiae.
Cytidine 5'-(trihydrogen diphosphate). A cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. Synonyms: CRPP; cytidine pyrophosphate.
Source and Classification

Trisodium cytidine 5'-diphosphate is derived from cytidine monophosphate through phosphorylation reactions. It is classified under nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is also categorized as a nucleotide sugar donor, which is vital for carbohydrate metabolism.

Synthesis Analysis

Methods of Synthesis

Trisodium cytidine 5'-diphosphate can be synthesized through various methods, primarily focusing on enzymatic reactions:

  1. Enzymatic Synthesis:
    • The most common method involves the phosphorylation of cytidine monophosphate using adenosine triphosphate as the phosphoryl donor. This reaction is catalyzed by uridine monophosphate kinase, leading to high yields of trisodium cytidine 5'-diphosphate .
  2. Industrial Production:
    • In industrial settings, large-scale production utilizes recombinant enzymes to enhance yield and purity. The process includes fermentation, purification, and crystallization steps to obtain the final product with high purity levels exceeding 95% .

Technical Details

The enzymatic synthesis typically requires controlled conditions to optimize enzyme activity, including specific pH levels and temperatures conducive to the enzymes involved. This method not only ensures high yield but also maintains the structural integrity of the nucleotide.

Molecular Structure Analysis

Structure and Data

Trisodium cytidine 5'-diphosphate features a complex molecular structure characterized by:

  • Nucleotide Backbone: Composed of a ribose sugar linked to a phosphate group.
  • Phosphate Groups: Contains two phosphate groups linked by high-energy bonds, which are crucial for its function in energy transfer within cells.
  • Amino Group: The presence of an amino group contributes to its biological activity.

The structural formula can be represented as follows:

Cytidine 5 diphosphateC9H12N3Na3O11P2\text{Cytidine 5 diphosphate}\rightarrow \text{C}_9\text{H}_{12}\text{N}_3\text{Na}_3\text{O}_{11}\text{P}_2
Chemical Reactions Analysis

Types of Reactions

Trisodium cytidine 5'-diphosphate participates in several key biochemical reactions:

  1. Phosphorylation:
    • It can be converted into cytidine triphosphate through phosphorylation, which is essential for energy transfer in cellular processes.
  2. Hydrolysis:
    • Under acidic or enzymatic conditions, it can hydrolyze into cytidine monophosphate and inorganic phosphate, releasing energy that can be utilized by the cell.
  3. Substitution Reactions:
    • It interacts with other nucleotides to form nucleic acid chains, playing a vital role in nucleic acid biosynthesis.

Common Reagents and Conditions

  • Phosphorylation: Requires adenosine triphosphate and uridine monophosphate kinase.
  • Hydrolysis: Typically occurs under acidic conditions or via enzyme catalysis.
  • Substitution: Involves nucleotidyl transferases in appropriate buffer systems.
Mechanism of Action

Process and Data

The mechanism of action for trisodium cytidine 5'-diphosphate primarily revolves around its role as a substrate in enzymatic reactions:

  1. Energy Transfer:
    • The high-energy phosphate bonds allow it to donate phosphate groups during phosphorylation reactions, facilitating energy transfer within cells.
  2. Nucleotide Synthesis:
    • It serves as a precursor for the synthesis of RNA and DNA by providing essential building blocks through its conversion into other nucleotides .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to almost white powder or crystalline solid.
  • Solubility: Highly soluble in water, making it suitable for various biochemical applications.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture and heat; should be stored under inert gas at refrigerated temperatures (0-10°C) to maintain integrity .
  • Reactivity: Does not undergo hazardous polymerization and has no known hazardous reactions under standard processing conditions .
Applications

Scientific Uses

Trisodium cytidine 5'-diphosphate is extensively used in scientific research due to its pivotal role in cellular processes:

  1. Biochemical Research:
    • Utilized in studies related to nucleotide metabolism and enzymatic pathways involving nucleic acids.
  2. Synthetic Biology:
    • Employed in synthesizing RNA molecules for therapeutic applications and genetic engineering.
  3. Pharmaceutical Development:
    • Investigated for potential roles in drug development targeting metabolic pathways involving nucleotides.
Mechanistic Role in Nucleotide Metabolism and Cellular Signaling

Trisodium cytidine 5'-diphosphate (CDP) is a nucleotide coenzyme that serves as a critical metabolic intermediate in both nucleotide recycling pathways and phospholipid biosynthesis. Its sodium salt formulation (C~9~H~12~N~3~O~11~P~2~Na~3~; MW 469.12) enhances solubility for experimental use while preserving biological activity [1] [6]. CDP operates at the intersection of nucleic acid metabolism and membrane biogenesis through its dual roles as a ribonucleotide reductase substrate and a precursor for phospholipid synthesis.

Enzymatic Regulation of Cytidine 5'-Diphosphate in Nucleotide Salvage Pathways

Nucleotide salvage pathways enable cells to recycle nucleobases and nucleosides from degraded nucleic acids or dietary sources, bypassing energetically costly de novo synthesis. CDP occupies a pivotal position within pyrimidine salvage, where its enzymatic interconversion maintains nucleotide pool homeostasis:

  • Phosphorylation-Dephosphorylation Dynamics: Uridine-cytidine kinase (UCK) phosphorylates cytidine to CMP, which is subsequently converted to CDP by CMP kinases. This pathway is energetically favorable under physiological ATP concentrations and represents a key regulatory node in pyrimidine metabolism [2].
  • Deamination Pathways: Cytidine deaminase converts cytidine to uridine, which enters the uridine nucleotide pathway. This diversion regulates CDP availability for DNA synthesis versus phospholipid biosynthesis [2].
  • Nucleoside Diphosphate Kinase (NDPK) Activity: CDP is phosphorylated to CTP by NDPK via phosphate transfer from ATP or other nucleoside triphosphates (e.g., GTP). This reaction maintains CTP pools essential for RNA synthesis and phospholipid formation:CDP + ATP ⇌ CTP + ADP

Table 1: Enzymatic Regulation of CDP in Salvage Pathways

EnzymeReactionCofactors/RegulatorsBiological Outcome
Uridine-cytidine kinaseCytidine + ATP → CMP + ADPATP/ADP ratioGenerates CMP for phosphorylation
CMP kinaseCMP + ATP → CDP + ADPMg²⁺CDP synthesis
Nucleoside diphosphate kinaseCDP + ATP ⇌ CTP + ADPNTP pool sizeCTP production
Cytidine deaminaseCytidine → Uridine + NH₃NoneDiverts pyrimidines to uridine path

Salvage efficiency varies by tissue; in human lymphocytes stimulated by phytohemagglutinin (PHA), CDP reductase activity peaks during mid-S-phase, synchronized with maximal dNTP pool expansion for DNA replication [8].

Molecular Interactions with Ribonucleotide Reductase for DNA Synthesis

Ribonucleotide reductase (RNR) catalyzes the rate-limiting step in deoxyribonucleotide production, reducing ribonucleotides to deoxyribonucleotides. CDP serves as a primary substrate for Class Ia RNR (the dominant eukaryotic form), undergoing reduction to dCDP:CDP + thioredoxin~red~ + H₂O → dCDP + thioredoxin~ox~

Structural Basis for CDP Reduction:

  • Radical Transfer Mechanism: The small subunit (β) of RNR houses a stable tyrosyl radical (Tyr122 in E. coli) and a di-iron center essential for initiating radical chemistry. This radical traverses ≈70Å via specific amino acid residues (Tyr356 → Tyr731 → Tyr730) to the active site in the large subunit (α) [3].
  • Allosteric Site Binding: CDP reduction is regulated by two allosteric sites: the activity site (ATP activates, dATP inhibits) and the specificity site (dTTP stimulates CDP reduction, dATP inhibits). This dual regulation ensures balanced dNTP pools [3] [8].
  • Metal Dependency: The diferric-tyrosyl radical cofactor in the β subunit is oxygen-sensitive. Reduction requires electrons transferred from NADPH via thioredoxin reductase and thioredoxin, linking dCDP synthesis to cellular redox state [3].

In PHA-stimulated lymphocytes, CDP reductase activity exhibits an absolute ATP requirement and peaks at 50 hours post-stimulation—synchronized with S-phase progression. dATP alone cannot substitute for ATP but exerts inhibitory feedback, demonstrating tight metabolic control [8].

Role in Phospholipid Biosynthesis via CDP-Diacylglycerol Synthase Activity

CDP is activated into CDP-diacylglycerol (CDP-DAG) by CDP-diacylglycerol synthases (CDS), a conserved family of integral membrane enzymes. This reaction condenses CTP with phosphatidic acid (PA):CTP + PA ⇌ CDP-DAG + PP~i~

Metabolic Branching of CDP-DAG:

  • Phosphatidylinositol (PI) Synthesis: In the endoplasmic reticulum (ER), CDS-generated CDP-DAG reacts with myo-inositol via PI synthase to form PI—the precursor for phosphoinositides central to signaling [4] [10].
  • Mitochondrial Lipid Synthesis: CDP-DAG is essential for cardiolipin (CL) production in mitochondria. The CDS isoform TAMM41 (a peripheral membrane protein) synthesizes CDP-DAG at the inner mitochondrial membrane, enabling phosphatidylglycerol (PG) and CL synthesis. Arabidopsis CDS6 mutants lacking mitochondrial CDS activity show aberrant cristae structure and defective oxidative phosphorylation due to CL deficiency [7] [10].
  • Disease Implications: In Trypanosoma brucei, CDS is essential for bloodstream form survival. Conditional knockouts exhibit kinetoplast segregation defects (mitochondrial DNA missegregation) and impaired GPI-anchored VSG coat biosynthesis, validating CDS as a drug target for African sleeping sickness [4].

Table 2: Subcellular Compartmentalization of CDP-DAG Metabolism

EnzymeLocalizationLipid ProductFunctional Consequence of Deficiency
CDS1/CDS2Endoplasmic reticulumPIImpaired GPI anchoring in T. brucei
TAMM41/Tam41Inner mitochondrial membranePG/CL precursorsCristae disruption; energy deficit (A. thaliana)
CDS6 (plants)MitochondriaPG/CLLethality; defective TAG degradation

CDP-DAG pools are tightly regulated due to their low abundance relative to PA. In T. brucei, CDS activity is compartmentalized—ER-localized CDS supplies CDP-DAG for GPI anchors, while mitochondrial TAMM41 supports oxidative phosphorylation [4] [7] [10].

Properties

CAS Number

34393-59-4

Product Name

Trisodium cytidine 5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H15N3NaO11P2

Molecular Weight

426.17 g/mol

InChI

InChI=1S/C9H15N3O11P2.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

YAXSLIGLLVGXDC-IAIGYFSYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na]

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